1-(5-chloro-2-methoxyphenyl)-3-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea

Description

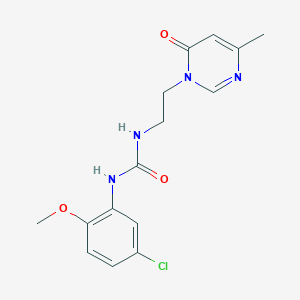

The compound 1-(5-chloro-2-methoxyphenyl)-3-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is a urea derivative characterized by a 5-chloro-2-methoxyphenyl group and a 4-methyl-6-oxopyrimidinyl ethyl moiety. The 5-chloro-2-methoxyphenyl substituent is notable for its electron-withdrawing properties, which can enhance binding affinity to biological targets, while the pyrimidinyl group may contribute to solubility and metabolic stability .

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O3/c1-10-7-14(21)20(9-18-10)6-5-17-15(22)19-12-8-11(16)3-4-13(12)23-2/h3-4,7-9H,5-6H2,1-2H3,(H2,17,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUJQFRZJJKGAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CCNC(=O)NC2=C(C=CC(=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloro-2-methoxyphenyl)-3-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea typically involves multiple steps:

Formation of the Intermediate: The initial step often involves the preparation of an intermediate compound, such as 5-chloro-2-methoxyaniline, through the chlorination and methoxylation of aniline.

Urea Formation: The intermediate is then reacted with an isocyanate derivative to form the urea linkage. This step usually requires controlled conditions, such as a specific temperature range (e.g., 50-80°C) and the presence of a catalyst or base.

Pyrimidine Attachment: The final step involves the attachment of the pyrimidinyl ethyl group. This can be achieved through a nucleophilic substitution reaction, where the urea intermediate reacts with a pyrimidine derivative under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(5-chloro-2-methoxyphenyl)-3-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products:

Oxidation: Hydroxylated or carbonylated derivatives.

Reduction: Aminated derivatives.

Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-chloro-2-methoxyphenyl)-3-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pharmacological Studies

Several compounds share structural motifs with the target molecule, particularly the 5-chloro-2-methoxyphenyl group and urea/heterocyclic scaffolds:

- NS1608 : Shares the urea core and a 5-chloro-substituted phenyl group but differs in the presence of a trifluoromethylphenyl substituent. Its EC₅₀ of 3.0 µM for KCa1.1 activation suggests that the urea scaffold and chlorine/methoxy groups are critical for ion channel modulation .

- Compound 23 : Contains the 5-chloro-2-methoxyphenyl group but lacks the pyrimidinyl ethyl moiety, instead featuring a piperazine ring. This structural difference may reduce target specificity compared to the urea-based target compound .

- Compound 19j: Integrates the 5-chloro-2-methoxyphenyl group into a quinoline-imidazolidinedione hybrid. While its antibacterial activity is noted, the absence of a urea group limits direct pharmacological comparison .

Substituent Effects on Activity

- Chlorine and Methoxy Positioning : The 5-chloro-2-methoxy substitution pattern is conserved in NS1608 and the target compound. In NS1608, this arrangement enhances binding to KCa1.1 channels, likely due to hydrophobic interactions and hydrogen bonding with the methoxy oxygen .

- Pyrimidinyl vs. Piperazine/Quinoline Moieties: The pyrimidinyl ethyl group in the target compound may improve metabolic stability compared to the piperazine (Compound 23) or quinoline (Compound 19j) scaffolds, which are more prone to oxidative degradation .

Key Research Findings and Implications

- Pharmacological Potential: The urea core and 5-chloro-2-methoxyphenyl group position the target compound as a candidate for ion channel modulation, akin to NS1606. However, the pyrimidinyl ethyl group may confer unique pharmacokinetic advantages .

- Antibacterial Applications : While Compound 19j () demonstrates antibacterial activity, the target compound’s urea scaffold may shift its therapeutic focus toward neurological or cardiovascular targets .

Q & A

Basic Synthesis & Characterization

Q: What are the standard protocols for synthesizing and characterizing this urea derivative? A: The synthesis involves a multi-step approach:

- Step 1: React 5-chloro-2-methoxyaniline with an isocyanate precursor to form the urea backbone.

- Step 2: Introduce the pyrimidinone moiety via nucleophilic substitution or coupling reactions (e.g., using 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl bromide).

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization.

- Characterization:

- NMR (¹H/¹³C) to confirm substituent positions and urea linkage .

- Mass spectrometry (HRMS) for molecular weight validation .

- HPLC (C18 column, UV detection) to assess purity (>95%) .

Advanced Synthesis Challenges

Q: How can researchers optimize reaction yields when synthesizing this compound? A: Common challenges include low yields during urea bond formation. Strategies:

- Catalyst Screening: Use DMAP (4-dimethylaminopyridine) or DBU (1,8-diazabicycloundec-7-ene) to accelerate isocyanate-amine coupling .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .

- Temperature Control: Maintain 0–5°C during exothermic steps to minimize side reactions .

Basic Biological Target Identification

Q: What methodologies are used to identify biological targets for this compound? A:

- Enzyme Inhibition Assays: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .

- Receptor Binding Studies: Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs) .

- Cellular Phenotyping: Assess antiproliferative effects in cancer cell lines (e.g., MTT assay in HeLa or MCF-7 cells) .

Advanced Data Contradictions

Q: How to resolve discrepancies between in vitro and cellular activity data? A: Conflicting results may arise from off-target effects or metabolic instability. Solutions:

- Orthogonal Assays: Validate hits using SPR (surface plasmon resonance) for direct binding kinetics .

- Metabolic Profiling: Incubate with liver microsomes to identify degradation products via LC-MS .

- Proteome Mining: Use affinity chromatography coupled with SILAC (stable isotope labeling) to map interactomes .

Basic Mechanism of Action (MoA)

Q: What techniques elucidate the compound’s mechanism of action? A:

- ITC (Isothermal Titration Calorimetry): Quantify binding thermodynamics to targets like kinases .

- X-ray Crystallography: Resolve co-crystal structures with proteins (e.g., KCa3.1 ion channels) to identify binding pockets .

- Kinetic Analysis: Measure IC₅₀ shifts under varying ATP concentrations to classify inhibition type (competitive/non-competitive) .

Advanced MoA Discrepancies

Q: How to address inconsistencies between binding affinity and functional activity? A: Discrepancies may indicate allosteric modulation or off-target effects. Approaches:

- Mutational Analysis: Engineer target proteins (e.g., KCNQ4 channels) to validate critical binding residues .

- Pathway Enrichment: Use RNA-seq to identify downstream gene expression changes post-treatment .

- Molecular Dynamics (MD): Simulate ligand-protein interactions to assess conformational flexibility .

Basic SAR Studies

Q: How are structure-activity relationships (SAR) systematically explored? A:

- Substituent Variation: Modify the chloro-methoxyphenyl group (e.g., replace Cl with F) or pyrimidinone methyl group .

- Bioisosteric Replacement: Swap urea with thiourea or amide groups to assess potency .

- Activity Cliffs: Compare analogs with EC₅₀ differences >10-fold to identify critical pharmacophores .

Advanced SAR Modeling

Q: How can computational tools enhance SAR understanding? A:

- QSAR Models: Train regression models using descriptors like logP, polar surface area, and H-bond donors .

- Docking Simulations: Use AutoDock Vina to predict binding poses in homology-modeled targets .

- Free Energy Perturbation (FEP): Calculate relative binding energies for substituent modifications .

Basic Crystallography Techniques

Q: What crystallographic methods validate the compound’s structure? A:

- Single-Crystal X-ray Diffraction: Resolve bond lengths/angles using Mo-Kα radiation (λ = 0.71073 Å) .

- Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., H-bonding, π-π stacking) .

- CCDC Deposition: Archive validated structures in the Cambridge Structural Database (CSD) .

Advanced Crystallography Challenges

Q: How to handle poor diffraction or polymorphism in crystallography? A:

- Crystal Engineering: Co-crystallize with coformers (e.g., succinic acid) to improve lattice stability .

- Synchrotron Radiation: Use high-flux beams (e.g., Diamond Light Source) for weakly diffracting crystals .

- Dynamic NMR: Characterize polymorphs in solution when solid-state data is ambiguous .

Basic Metabolic Stability

Q: What assays predict metabolic stability in early research? A:

- Microsomal Incubations: Monitor parent compound depletion in human liver microsomes (HLM) via LC-MS/MS .

- CYP450 Inhibition: Screen against CYP3A4/2D6 using fluorogenic substrates .

- Plasma Stability: Assess degradation in rat plasma at 37°C over 24 hours .

Advanced PK/PD Optimization

Q: How to improve pharmacokinetics without compromising activity? A:

- Prodrug Design: Mask polar groups (e.g., esterify pyrimidinone carbonyl) to enhance bioavailability .

- Lipophilicity Adjustment: Introduce fluorine atoms to balance logP and solubility .

- Tissue Distribution Studies: Use radiolabeled compound (¹⁴C) to quantify organ-specific exposure .

Basic Data Validation

Q: What practices ensure reproducibility in experimental data? A:

- Triplicate Replicates: Perform all assays in triplicate (n=3) with statistical validation (p<0.05) .

- Reference Standards: Include positive controls (e.g., cisplatin for cytotoxicity assays) .

- Spectral Matching: Compare NMR/MS data with published spectra in PubChem .

Advanced Crystallographic Data Issues

Q: How to address twinning or disorder in crystallographic data? A:

- TWIN Laws: Apply SHELXL TWIN commands to refine twinned structures .

- Occupancy Refinement: Use PART instructions in SHELXL to model disordered groups .

- Multiconformer Modeling: Represent flexible moieties (e.g., ethyl linkers) as alternative conformers .

Basic Analog Comparison

Q: How are structural analogs compared for lead optimization? A:

- IC₅₀ Shifts: Test analogs against the same target panel (e.g., kinase inhibitors) .

- Selectivity Profiling: Calculate selectivity indices (SI = IC₅₀ off-target/IC₅₀ on-target) .

- Thermodynamic Solubility: Measure equilibrium solubility in PBS (pH 7.4) .

Advanced In Vivo/In Vitro Discrepancies

Q: Why might in vitro potency fail to translate in vivo, and how to troubleshoot? A:

- Plasma Protein Binding: Use equilibrium dialysis to measure free fraction (fu) .

- Metabolite Identification: Profile plasma/tissue samples via UPLC-QTOF to detect active metabolites .

- PD Modeling: Fit PK/PD data to an Emax model to correlate exposure and efficacy .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.